![molecular formula C7H9F3N2O B2598968 2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]ethanol CAS No. 1246538-56-6](/img/structure/B2598968.png)
2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]ethanol is an organic compound that features a pyrazole ring substituted with a trifluoromethyl group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]ethanol typically involves the reaction of 3-methyl-5-(trifluoromethyl)-1H-pyrazole with ethylene oxide under basic conditions. The reaction proceeds as follows:
- Dissolve 3-methyl-5-(trifluoromethyl)-1H-pyrazole in a suitable solvent such as tetrahydrofuran (THF).
- Add a base such as sodium hydride (NaH) to the solution to deprotonate the pyrazole.
- Introduce ethylene oxide to the reaction mixture and allow it to react at room temperature.
- After completion, the reaction mixture is quenched with water and extracted with an organic solvent like dichloromethane.
- The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace the hydroxyl group with a halide.
Major Products
Oxidation: Formation of 2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]acetaldehyde or 2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]acetone.
Reduction: Formation of 2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]ethane.
Substitution: Formation of 2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl chloride or 2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]ethylamine.
Applications De Recherche Scientifique
2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]ethanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]methanol: Similar structure but with a methanol group instead of ethanol.
2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propane: Similar structure but with a propane group instead of ethanol.
Uniqueness
2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]ethanol is unique due to its specific combination of a pyrazole ring with both a trifluoromethyl group and an ethanol group. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, making it valuable for various applications.
Propriétés
IUPAC Name |
2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3N2O/c1-5-4-6(7(8,9)10)12(11-5)2-3-13/h4,13H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKHJHUUKAXHGLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(F)(F)F)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-fluorobenzamide](/img/structure/B2598885.png)
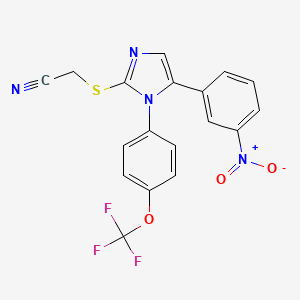
![2-[8-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-3-methyl-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2598889.png)
![N-(4-chlorophenyl)-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2598890.png)
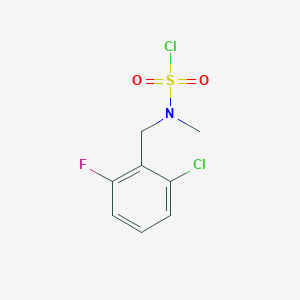
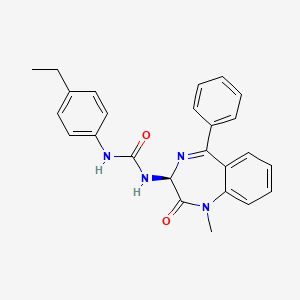
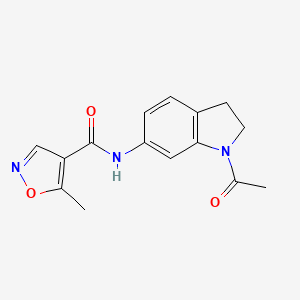
![(E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2598898.png)
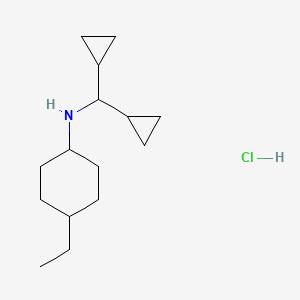
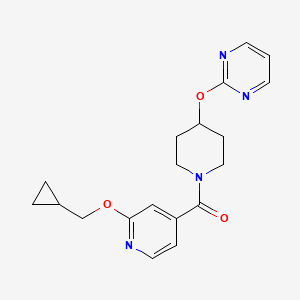
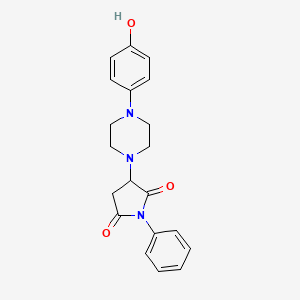
![3-[(4-Pyrrolidin-3-ylpiperidin-1-yl)methyl]pyridine;trihydrochloride](/img/structure/B2598904.png)
![ethyl 5-(6-chloro-2-oxochromen-3-yl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate](/img/structure/B2598906.png)

